

Application Notes and Protocols for In Vitro Antiviral Assay of MBX2329

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For Researchers, Scientists, and Drug Development Professionals

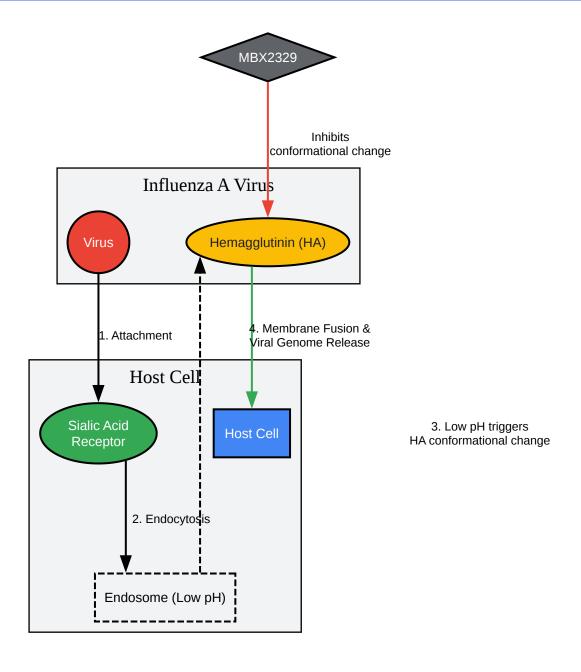
Introduction

MBX2329 is a potent and selective small molecule inhibitor of influenza A virus entry.[1][2][3] It exhibits antiviral activity against a broad spectrum of influenza A strains, including pandemic H1N1, highly pathogenic avian influenza (HPAI) H5N1, and oseltamivir-resistant strains.[1][2][3] The compound specifically targets the viral hemagglutinin (HA) protein, a critical component for viral attachment and fusion with the host cell membrane.[2][3] By binding to the stem region of the HA trimer, MBX2329 prevents the conformational changes necessary for membrane fusion, thereby inhibiting viral entry into the host cell.[2][3] This application note provides a detailed protocol for evaluating the in vitro antiviral efficacy of MBX2329 using a cytopathic effect (CPE) reduction assay.

Mechanism of Action: Inhibition of Viral Entry

MBX2329 acts as a viral entry inhibitor. The influenza virus hemagglutinin (HA) protein is responsible for binding to sialic acid receptors on the host cell surface and subsequently mediating the fusion of the viral envelope with the endosomal membrane. This fusion process is triggered by the low pH of the endosome, which induces a conformational change in the HA protein. MBX2329 binds to a conserved pocket in the stem region of group 1 HA subtypes (e.g., H1 and H5), stabilizing the pre-fusion conformation and preventing the pH-induced conformational rearrangement required for fusion.[2][3] This ultimately blocks the release of the viral genome into the cytoplasm, halting the infection at an early stage.





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Caption: Mechanism of action of MBX2329.

Quantitative Data Summary

The antiviral activity of **MBX2329** has been evaluated against various influenza A virus strains. The following table summarizes the reported 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50).



Parameter	Virus Strain/Cell Line	Value	Reference
IC50	A/PR/8/34 (H1N1)	0.29 - 0.53 μM	[2]
A/Florida/21/2008 (H1N1-H275Y, oseltamivir-resistant)	0.29 - 0.53 μM	[2]	
A/Washington/10/200 8 (H1N1)	0.29 - 0.53 μΜ	[2]	
A/California/10/2009 (H1N1, pandemic)	0.29 - 0.53 μM	[2]	-
A/Hong Kong/H5N1	5.9 μΜ	[4]	-
IC90	HIV/HA(H5) pseudotype	8.6 μΜ	[1][5]
CC50	Madin-Darby Canine Kidney (MDCK) cells	>100 μM	[4][6]
293T cells	>100 µM	[4]	
Selectivity Index (SI)	Various influenza A strains	>20 to >200	[3]

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This protocol details the steps to determine the antiviral activity of **MBX2329** against influenza A virus by measuring the inhibition of virus-induced cytopathic effect (CPE) in Madin-Darby Canine Kidney (MDCK) cells.

Materials and Reagents

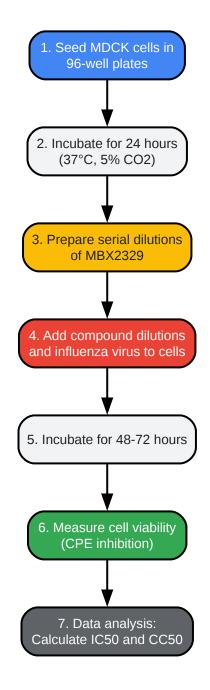
- MBX2329 (stock solution in DMSO)
- Madin-Darby Canine Kidney (MDCK) cells
- Influenza A virus stock (e.g., A/PR/8/34 (H1N1))



- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- TPCK-treated trypsin
- Penicillin-Streptomycin solution
- Phosphate Buffered Saline (PBS)
- CellTiter-Glo® Luminescent Cell Viability Assay kit or Crystal Violet solution
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

Experimental Workflow





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